molecular formula C20H17FN8O B11080129 N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetohydrazide

N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetohydrazide

Cat. No.: B11080129
M. Wt: 404.4 g/mol
InChI Key: NLNLZCFSDVBXOY-LSHDLFTRSA-N
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Description

N’-{(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-2-[5-(2-METHYLPHENYL)-2H-TETRAZOL-2-YL]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-2-[5-(2-METHYLPHENYL)-2H-TETRAZOL-2-YL]ACETOHYDRAZIDE typically involves the condensation of appropriate hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions . For instance, acetic anhydride can be added to the compound and refluxed at 90°C for several hours .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-2-[5-(2-METHYLPHENYL)-2H-TETRAZOL-2-YL]ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acetic anhydride, sodium borohydride, and various solvents like ethanol and methanol. Reaction conditions typically involve refluxing at elevated temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives .

Scientific Research Applications

N’-{(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-2-[5-(2-METHYLPHENYL)-2H-TETRAZOL-2-YL]ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-2-[5-(2-METHYLPHENYL)-2H-TETRAZOL-2-YL]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with metal ions, which can inhibit enzyme activity or alter receptor function . The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-2-[5-(2-METHYLPHENYL)-2H-TETRAZOL-2-YL]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C20H17FN8O

Molecular Weight

404.4 g/mol

IUPAC Name

N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C20H17FN8O/c1-13-4-2-3-5-17(13)20-26-28-29(27-20)12-18(30)24-22-10-15-11-23-25-19(15)14-6-8-16(21)9-7-14/h2-11H,12H2,1H3,(H,23,25)(H,24,30)/b22-10+

InChI Key

NLNLZCFSDVBXOY-LSHDLFTRSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN(N=N2)CC(=O)N/N=C/C3=C(NN=C3)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC=CC=C1C2=NN(N=N2)CC(=O)NN=CC3=C(NN=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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